1,3-Diphenyl-3-(4-toluidino)-1-propanone
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Overview
Description
1,3-Diphenyl-3-(4-toluidino)-1-propanone is an organic compound with the molecular formula C22H21NO It is known for its unique structure, which includes a 4-methylphenyl group attached to an amino group, and a diphenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-(4-toluidino)-1-propanone typically involves the reaction of 4-methylaniline with benzaldehyde derivatives under specific conditions. One common method includes the use of a condensation reaction where 4-methylaniline reacts with benzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-(4-toluidino)-1-propanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
1,3-Diphenyl-3-(4-toluidino)-1-propanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as those related to inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways, including those related to oxidative stress and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylphenyl)amino]propanehydrazide: Known for its antibacterial activity.
N-(3-Amino-4-methylphenyl)benzamide: Used in medicinal chemistry as a building block for drug candidates.
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate:
Uniqueness
1,3-Diphenyl-3-(4-toluidino)-1-propanone stands out due to its unique structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets.
Properties
Molecular Formula |
C22H21NO |
---|---|
Molecular Weight |
315.4g/mol |
IUPAC Name |
3-(4-methylanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3 |
InChI Key |
BMXOCSRQSZBTOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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